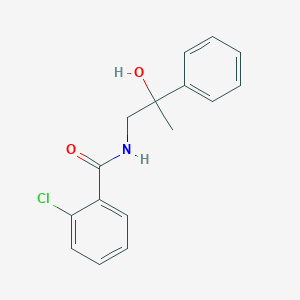
4-Phenylpiperazine-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Radiopharmaceutical Applications : Choe et al. (1998) discuss the preparation of 4-[18F]fluoromethylbenzylsulfonate esters for radiopharmaceutical applications. They successfully used these esters in N-alkylation reactions, producing products like 1-N-(4-[18F]fluoromethylbenzyl)-4-phenylpiperazine with high radiochemical yields (Choe et al., 1998).
Chemical Biology and Molecular Pharmacology : Xu et al. (2019) highlighted the rising interest in sulfonyl fluorides, including 4-Phenylpiperazine-1-sulfonyl fluoride, for their reactive probes in chemical biology and molecular pharmacology. They developed methods for the synthesis of aliphatic sulfonyl fluorides, which are crucial for creating diverse compound libraries (Xu et al., 2019).
Electrochemical Synthesis : Laudadio et al. (2019) introduced an electrochemical method for synthesizing sulfonyl fluorides, emphasizing their importance in “click chemistry” and other applications. Their approach uses thiols or disulfides with potassium fluoride, demonstrating a broad substrate scope (Laudadio et al., 2019).
Sulfur(VI) Fluoride Synthesis : Zhou et al. (2018) described the synthesis of sulfur(VI) fluorides using a crystalline, shelf-stable reagent. They demonstrated its utility in producing aryl fluorosulfates and sulfamoyl fluorides under mild conditions, which can have significant implications in pharmaceutical chemistry (Zhou et al., 2018).
Metabolic Studies in Radiotracers : Ryu et al. (2006) conducted in vitro metabolism studies of fluorine-labeled 1-phenylpiperazine, demonstrating its application in the field of nuclear medicine and biology. They found defluorination as the main metabolic pathway, which is crucial for understanding the behavior of such radiotracers (Ryu et al., 2006).
Chemical Synthesis : Smedley et al. (2018) reported on 1,2-dibromoethane-1-sulfonyl fluoride (DESF) as a precursor for SuFEx click chemistry, which opens up new reaction profiles for synthesizing various chemical structures. This showcases the versatility of sulfonyl fluoride compounds in chemical synthesis (Smedley et al., 2018).
Fatty Acid Amide Hydrolase Inhibition : Alapafuja et al. (2012) identified hexadecyl sulfonylfluoride (AM374) as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme relevant in pharmacology and biochemistry. Their research contributes to understanding the biological functions and potential therapeutic uses of sulfonyl fluoride inhibitors (Alapafuja et al., 2012).
Mécanisme D'action
NSPP has been studied for its effects on brain irradiation-induced toxicity. It appears to target the hedgehog pathway, promoting the expansion of neural stem and progenitor cells without affecting tumor cells. Additionally, NSPP mitigates radiation-induced microglia activation and expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6). Its precise mechanism of action warrants further investigation .
Propriétés
IUPAC Name |
4-phenylpiperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S/c11-16(14,15)13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJADPTMWQJOFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2817207.png)

amino}acetamide](/img/structure/B2817211.png)

![(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole](/img/structure/B2817214.png)
![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2817216.png)
![1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2817217.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2817218.png)

![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2817223.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2817225.png)
![4-[[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine](/img/structure/B2817227.png)
![4-chloro-3-methyl-1-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2817228.png)